N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a structurally complex heterocyclic compound featuring a thiazolo[4,5-d]pyridazinone core fused with a furan moiety and substituted with a 3,4-dimethoxyphenyl acetamide group. Its synthesis typically involves multi-step reactions, including cyclocondensation and nucleophilic substitution, to assemble the fused thiazolo-pyridazin system and install functional groups like the piperidin-1-yl and furan-2-yl substituents.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S/c1-32-16-9-8-15(13-18(16)33-2)25-19(30)14-29-23(31)21-22(20(27-29)17-7-6-12-34-17)35-24(26-21)28-10-4-3-5-11-28/h6-9,12-13H,3-5,10-11,14H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUJJRLXORFPMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCCC5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound notable for its unique molecular structure and potential biological activities. The compound features a thiazolo[4,5-d]pyridazin core, which is recognized for its diverse pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory effects.
Structure and Composition
The molecular formula of this compound is , with a molecular weight of approximately 414.48 g/mol. The presence of multiple functional groups contributes to its reactivity and biological activity.
| Component | Molecular Formula | Molecular Weight |
|---|---|---|
| Compound | C20H22N4O5S | 414.48 g/mol |
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have demonstrated effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The thiazolo[4,5-d]pyridazin core is associated with anticancer properties. The mechanism of action includes the induction of apoptosis in cancer cells through mitochondrial pathways and the activation of caspases . This suggests that this compound may also possess significant potential as an anticancer agent.
Anti-inflammatory Effects
Compounds with similar structures have been reported to modulate inflammatory pathways. Specifically, they can inhibit the NF-κB pathway, which plays a critical role in the inflammatory response . This suggests that this compound may exhibit anti-inflammatory properties.
Study on Antimicrobial Activity
In a study evaluating various thiazole derivatives, it was found that certain compounds exhibited strong antibacterial activity with low MIC values. For example:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Staphylococcus epidermidis |
These findings highlight the potential of thiazole-based compounds in treating infections caused by resistant bacterial strains .
Study on Anticancer Mechanisms
A study focusing on the mechanism of action of similar compounds revealed that they could induce cell cycle arrest and apoptosis in cancer cell lines through caspase activation. The results indicated that these compounds could be developed into therapeutic agents against various cancers.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related compounds highlights key differences in substituent effects, solubility, and bioactivity. Below is a systematic evaluation:
Table 1: Structural and Functional Comparison
Key Observations:
In contrast, benzo[b][1,4]oxazinones (as in ) exhibit greater conformational flexibility due to their non-fused oxazinone ring, which may reduce target affinity .
Substituent Effects: The 7-furan-2-yl group in the target compound introduces oxygen-based hydrogen-bond acceptors, which are absent in benzooxazinone derivatives. This could improve solubility compared to purely aromatic analogs (e.g., phenyl-oxadiazoles in ).
Bioactivity Trends: While benzo[b][1,4]oxazinones demonstrate moderate anticancer activity in vitro (IC₅₀: 10–50 μM) , the lack of data for the target compound precludes direct efficacy comparisons. However, thiazolo-pyridazinones are frequently associated with kinase inhibition (e.g., CDK, EGFR), suggesting a divergent mechanistic profile.
Solubility and LogP: The predicted LogP of ~3.2 for the target compound indicates moderate lipophilicity, comparable to phenyl-oxadiazoles but higher than benzooxazinones. This may limit aqueous solubility, necessitating formulation optimizations for in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
